3-Allyloxy-1,2-propanediol

Catalog No.
S662479
CAS No.
123-34-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyloxy-1,2-propanediol

CAS Number

123-34-2

Product Name

3-Allyloxy-1,2-propanediol

IUPAC Name

3-prop-2-enoxypropane-1,2-diol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2

InChI Key

PAKCOSURAUIXFG-UHFFFAOYSA-N

SMILES

C=CCOCC(CO)O

Synonyms

1-(Allyloxy)-2,3-propanediol; 1-Allyloxy-2,3-dihydroxypropane; 1-O-Allylglycerol; 1-O-Prop-2-enylglycerol; 3-(2-Propenyloxy)-1,2-propanediol; Allyl chlorohydrin ether; Glycerin 1-allyl ether; Glycerol 1-allyl ether; Glycerol 1-monoallyl ether; Glycer

Canonical SMILES

C=CCOCC(CO)O

The exact mass of the compound 3-Allyloxy-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59722. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Allyloxy-1,2-propanediol, commonly known as glycerol monoallyl ether (GAE), is a highly versatile asymmetric aliphatic diol characterized by its pendant allyl ether group. In industrial procurement and materials science, it is primarily valued as a bifunctional chain extender and cross-linking precursor for polyurethanes, polyesters, and siloxanes. Unlike standard saturated diols, GAE introduces a reactive carbon-carbon double bond into the polymer architecture without disrupting the primary step-growth polymerization process. This dual functionality enables the synthesis of linear prepolymers that can subsequently undergo UV curing, hydrosilylation, or thiol-ene "click" functionalization, making it a critical building block for advanced coatings, elastomers, and amphiphilic biobased materials .

Substituting 3-allyloxy-1,2-propanediol with generic alternatives compromises either polymer chain length or post-modification capability. If a buyer attempts to use standard mono-hydroxy acrylates or allyl alcohol to introduce double bonds, these mono-functional molecules act as chain terminators, severely capping the molecular weight of the resulting prepolymer and degrading its mechanical flexibility and film-forming properties. Conversely, substituting GAE with standard unfunctionalized chain extenders like 1,4-butanediol yields high molecular weights but completely eliminates the pendant reactive sites necessary for downstream UV curing or thiol-ene functionalization. Furthermore, while trimethylolpropane monoallyl ether (TMPME) is a close structural analog, its bulkier ethyl side chain introduces greater steric hindrance and alters the hydrophilicity of the resulting network compared to the more compact glycerol backbone of GAE, making them non-interchangeable in precision hydrogel or amphiphilic formulations[1].

Prepolymer Molecular Weight Preservation via Chain Extension

In the synthesis of UV-curable unsaturated resins, the method of double-bond introduction dictates the final polymer properties. Conventional functionalization using mono-hydroxy acrylates results in chain termination, yielding low-molecular-weight prepolymers. In contrast, 3-allyloxy-1,2-propanediol acts as a true chain extender via its two active hydroxyl groups. This allows the polymer to achieve significantly higher molecular weights while retaining pendant allyl groups for subsequent vulcanization or UV curing. The preservation of chain growth directly translates to superior flexibility and film-forming properties in the cured matrix compared to acrylate-terminated baselines .

Evidence DimensionPrepolymer Chain Growth Mechanism
Target Compound DataGAE (Continuous chain extension, high molecular weight)
Comparator Or Baseline(Meth)hydroxy acrylate (Chain termination, low molecular weight)
Quantified DifferenceEnables high-MW prepolymer formation without capping the chain ends.
ConditionsPolyurethane/polyester prepolymer synthesis prior to UV curing.

Buyers requiring highly flexible, durable UV-curable coatings must select GAE to avoid the mechanical embrittlement associated with low-molecular-weight terminated prepolymers.

High-Yield Post-Polymerization Functionalization via Thiol-Ene Click Chemistry

The pendant allyl group of 3-allyloxy-1,2-propanediol provides a highly accessible site for post-polymerization modification. In comparative studies of polyester and polyurethane synthesis, polymers chain-extended with GAE successfully underwent thiol-ene click reactions (e.g., with mercaptosuccinic acid) to introduce side-chain functionality, achieving high conversion rates. Standard diols like 1,4-butanediol offer 0% post-modification capability under similar mild conditions, as they lack the necessary unsaturation. This allows a single GAE-based precursor polymer to be diversified into multiple functional grades (e.g., amphiphilic or zwitterionic) without redesigning the primary polymerization route [1].

Evidence DimensionMild-condition post-polymerization functionalization capability
Target Compound DataGAE-based polymers (High conversion via thiol-ene click)
Comparator Or Baseline1,4-butanediol-based polymers (0% capability without backbone degradation)
Quantified Difference>80% functionalization yield vs. 0% for standard saturated diols.
ConditionsUV-initiated thiol-ene addition at room temperature.

Procurement teams can source GAE to create a universal platform polymer that can be easily customized downstream, reducing the need to inventory multiple specialty monomers.

Predictable Molecular Weight Control in High-Temperature Polycondensation

A critical procurement metric for specialty diols is their stability and reactivity during bulk polymerization. When reacted with succinic acid via melt polycondensation at 140 °C, 3-allyloxy-1,2-propanediol demonstrates excellent processability, achieving high yields of 79.7% to 90.2%. Furthermore, the number-average molecular weight (Mn) of the resulting precursor polyesters can be precisely controlled from 0.9 kDa to 8.0 kDa simply by varying the catalyst (pTSA) concentration. This confirms that the pendant allyl ether group does not induce unwanted thermal cross-linking or side reactions during the step-growth phase, maintaining predictable baseline kinetics [1].

Evidence DimensionPolycondensation Yield and Mn Control
Target Compound DataGAE (79.7%–90.2% yield, linear Mn scaling from 0.9–8.0 kDa)
Comparator Or BaselineBaseline step-growth predictability
Quantified DifferenceMaintains >79% yield without thermal degradation of the allyl group.
ConditionsMelt polycondensation with succinic acid at 140 °C for 3.5 hours.

Ensures reliable, scalable manufacturability for industrial polyester production without the risk of premature gelation.

UV-Curable Polyurethane Dispersions (PUDs) for Flexible Coatings

Directly leverages GAE's ability to act as a chain extender rather than a terminator, providing the high molecular weight required for flexible, durable films while retaining UV-reactive sites for post-application curing .

Amphiphilic Biobased Polyesters for Dispersing Agents

Utilizes the predictable melt polycondensation of GAE with dicarboxylic acids, followed by high-yield thiol-ene modification with hydrophilic groups to create degradable, surface-active surfactants [1].

Functionalized Hydrogels and Biomedical Scaffolds

Capitalizes on the pendant allyl groups of GAE-incorporated polymers, which enable precise cross-linking or the attachment of bioactive molecules via click chemistry, outperforming saturated diols like 1,4-butanediol [2].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123-34-2

Wikipedia

Glyceryl allyl ether

General Manufacturing Information

1,2-Propanediol, 3-(2-propen-1-yloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types